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Compound of Interest

Compound Name: TG-100435

Cat. No.: B10853445

An In-depth Technical Guide on the Evolving Role of TG-100435 from a Multi-Targeted Kinase
Inhibitor to a Precision FGFR3-Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Once a compound of interest for its broad-spectrum kinase inhibition, TG-100435 has
undergone a significant evolution in the landscape of cancer research. Initially characterized as
a multi-targeted inhibitor with activity against several Src family kinases, it has now emerged
under the aliases LOX0-435 and LY3866288 as a highly potent and selective inhibitor of
Fibroblast Growth Factor Receptor 3 (FGFR3). This technical guide provides a comprehensive
overview of TG-100435, detailing its preclinical and clinical data, the signaling pathways it
modulates, and the experimental methodologies used to elucidate its function.

From Broad-Spectrum to Precision Targeting: The
Story of TG-100435

TG-100435 was first identified as a small molecule inhibitor with a notable inhibitory profile
against a range of protein tyrosine kinases. Subsequent research and development efforts,
however, have repositioned the compound, now primarily known as LOX0O-435, as a next-
generation, highly selective FGFR3 inhibitor. This shift reflects a broader trend in oncology
towards the development of precision medicines that target specific genetic alterations driving
tumor growth.

© 2025 BenchChem. All rights reserved. 1/16 Tech Support


https://www.benchchem.com/product/b10853445?utm_src=pdf-interest
https://www.benchchem.com/product/b10853445?utm_src=pdf-body
https://www.benchchem.com/product/b10853445?utm_src=pdf-body
https://www.benchchem.com/product/b10853445?utm_src=pdf-body
https://www.benchchem.com/product/b10853445?utm_src=pdf-body
https://www.benchchem.com/product/b10853445?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10853445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Activating mutations, fusions, and rearrangements in the FGFR3 gene are known oncogenic
drivers in a variety of solid tumors, most notably in urothelial carcinoma. The development of a
highly selective FGFR3 inhibitor like LOX0O-435 aims to provide a more targeted and potentially
less toxic therapeutic option compared to pan-FGFR inhibitors that can cause off-target side
effects.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with TG-100435 in both its
initial characterization and its current form as a selective FGFR3 inhibitor.

Table 1: TG-100435 Multi-Targeted Kinase Inhibition
Profile

Target Kinase Inhibition Constant (Ki)

Src Family Kinases (Src, Lyn, Yes, Lck), Abl,

13 - 64 nM[1][2]
EphB4

Note: Specific individual Ki values for each kinase within this range are not publicly available in
the reviewed literature.

Table 2: Preclinical Selectivity and Potency of LOX0O-435
(Formerly TG-100435) as an FGFR3 Inhibitor
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Selectivity vs.

Assay Type Cell Line Target IC50 (nM
y Typ g (nM) e
FGFR
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Inhibition
FGFR3
FGFR
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Phosphorylation HEK293 5.0 Not specified
o (Gatekeeper
Inhibition )
Mutation)
FGFR
Phosphorylation HEK293 FGFR1 174.5 -
Inhibition
FGFR
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Cell Growth B
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Cell Growth RT112 (FGFR3- N
o ) FGFR3 151 Not specified
Inhibition TACCS3 fusion)
umMucCi14
Cell Growth B
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DMS114
Cell Growth
o (FGFR1 FGFR1 4712.6 >374-fold
Inhibition o
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Table 3: Summary of Initial Clinical Data from the
FORAGER-1 Phase 1 Trial of LOX0O-435 (LY3866288) in
Pati ith EGER3-A | Ad | Solid T

Parameter Data

Patient Demographics (N=101)

Median Age (range) 67 years (26-93)[4]
ECOG Performance Status 1 69%][4]

Metastatic Urothelial Carcinoma (mUC) 70%][4]

Median Prior Lines of Therapy (range) 3 (1-9)[4]

Prior FGFR Inhibitor Treatment 23%][4]

Objective Response Rate (ORR) in mUC
Patients with Activating Mutation/Fusion (dosed
at =200 mg BID)

Overall 42% (14/33)[4]

Previously Treated with an FGFR Inhibitor 45% (5/11)[4]

Common Treatment-Emergent Adverse Events
(TEAES) at Doses =200 mg BID

Diarrhea 67%][4]
Hyperphosphatemia 28%][4]
Fatigue 23%][4]
Increased ALT 22%][4]
Increased AST 22%][4]
Most TEAEs (68%) were Grade 1/2 [4]

Low Incidence (<5%) of TEAEs associated with
pan-FGFR inhibitors

Retinopathy, Onycholysis, Hand-foot syndrome <5% and low grade[4]
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Signaling Pathways and Mechanisms of Action

TG-100435/LOX0-435 exerts its therapeutic effects by inhibiting key signaling pathways
involved in cancer cell proliferation, survival, and angiogenesis.

Src Family Kinase and Abl Kinase Inhibition

As initially characterized, TG-100435 targets multiple non-receptor tyrosine kinases, including
Src family kinases and Abl. These kinases are involved in a multitude of cellular processes, and
their aberrant activation is a hallmark of many cancers.

Simplified Src and Abl Signaling Pathways
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Caption: TG-100435's initial multi-targeted activity against Src and Abl kinases.

Selective FGFR3 Inhibition
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The primary mechanism of action for LOXO-435 in its current clinical development is the
selective inhibition of FGFR3. FGFR3 signaling is activated by fibroblast growth factors (FGFs),
leading to receptor dimerization and autophosphorylation of the intracellular kinase domains.
This initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT
pathways, which drive cell proliferation and survival. In cancers with FGFR3 alterations, this
pathway is constitutively active.
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FGFR3 Signaling Pathway and Inhibition by LOXO-435
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Caption: LOXO-435 selectively inhibits the constitutively active FGFR3 signaling pathway.

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are generalized protocols for key experiments used in the evaluation of kinase inhibitors like
TG-100435.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a
purified kinase.
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Workflow for an In Vitro Kinase Inhibition Assay

Prepare Assay Plate:
- Purified Kinase
- Kinase Buffer
- Test Compound (e.g., TG-100435)

'

Pre-incubation

'

Add Substrate and ATP
(e.g., radiolabeled ATP)

'

Incubation at 37°C

'

Stop Reaction

'

Detect Phosphorylated Substrate
(e.g., autoradiography, fluorescence)

'

Data Analysis:
Calculate IC50 or Ki values

;
-

Click to download full resolution via product page
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Caption: A generalized workflow for determining the inhibitory activity of a compound against a

specific kinase.

Detailed Methodology:

Plate Preparation: In a 96- or 384-well plate, add the purified recombinant kinase enzyme to
a buffer solution containing cofactors such as MgCI2 and MnCI2.

Compound Addition: Add serial dilutions of TG-100435 to the wells. Include appropriate
controls (e.g., no inhibitor, known inhibitor).

Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room
temperature to allow the compound to bind to the kinase.

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific
substrate (e.g., a peptide or protein) and ATP (often radiolabeled, e.g., [y-33P]ATP, or in a
system with a fluorescent readout).

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for
substrate phosphorylation.

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate
divalent cations).

Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this
involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For
fluorescence-based assays, the signal is read on a plate reader.

Data Analysis: The percentage of kinase inhibition is calculated for each compound
concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme
activity by 50%) is determined by fitting the data to a dose-response curve. The Ki (inhibition
constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which
takes into account the ATP concentration used in the assay.

Cell-Based Proliferation/Viability Assay (e.g., MTT
Assay)
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This assay assesses the effect of a compound on the viability and proliferative capacity of
cancer cells.

Workflow for a Cell Viability (MTT) Assay

Seed Cancer Cells in a 96-well Plate

:

Incubate for 24 hours (cell adherence)

:

Treat Cells with Serial Dilutions
of Test Compound (e.g., LOXO-435)

v

Incubate for 48-72 hours

i

Add MTT Reagent to each well

'

Incubate for 2-4 hours
(Formazan crystal formation)

i

Add Solubilizing Agent (e.g., DMSO)

i

Measure Absorbance at ~570 nm

:

Data Analysis:
Calculate IC50 values

\
O
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Caption: A typical workflow for assessing the anti-proliferative effects of a compound on cancer
cells.

Detailed Methodology:

o Cell Seeding: Cancer cells with and without the target genetic alteration (e.g., FGFR3
mutation) are seeded into 96-well plates at a predetermined density and allowed to adhere
overnight.

e Compound Treatment: The culture medium is replaced with fresh medium containing various
concentrations of LOX0O-435. Control wells receive vehicle (e.g., DMSO) only.

¢ Incubation: The plates are incubated for a period that allows for multiple cell doublings
(typically 48-72 hours).

o MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
(MTT) is added to each well.

e Formazan Formation: The plates are incubated for an additional 2-4 hours, during which
viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple
formazan crystals.

e Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based
solution, is added to each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance of the resulting purple solution is measured
using a microplate reader at a wavelength of approximately 570 nm.

o Data Analysis: The absorbance values are proportional to the number of viable cells. The
percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50
value is determined by plotting cell viability against the logarithm of the compound
concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.
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Workflow for a Tumor Xenograft Study
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Caption: A generalized workflow for evaluating the in vivo efficacy of a cancer therapeutic.
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Detailed Methodology:

o Cell Implantation: A suspension of human cancer cells harboring the desired genetic
alteration (e.g., an FGFR3 fusion) is injected subcutaneously into the flank of
immunocompromised mice (e.g., nude or SCID mice).

e Tumor Establishment: The tumors are allowed to grow to a predetermined size (e.g., 100-
200 mm3).

e Randomization: Once tumors reach the desired size, the mice are randomized into treatment
and control (vehicle) groups.

o Drug Administration: LOXO-435 is administered to the treatment group, typically orally, at
one or more dose levels, on a defined schedule (e.g., once or twice daily). The control group
receives the vehicle on the same schedule.

e Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with
calipers, and tumor volume is calculated using the formula: (Length x Width?)/2. The body
weight of the mice is also monitored as an indicator of toxicity.

o Endpoint: The study continues until a predefined endpoint is reached, such as the tumors in
the control group reaching a maximum allowed size, or after a specific duration of treatment.

o Data Analysis: The anti-tumor activity is assessed by comparing the tumor growth in the
treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and
tumor regression. Statistical analysis is performed to determine the significance of the
observed effects.

Future Directions and Conclusion

The journey of TG-100435 from a multi-targeted kinase inhibitor to the highly selective FGFR3
inhibitor LOX0O-435 exemplifies the evolution of targeted cancer therapy. The promising
preliminary data from the FORAGER-1 trial suggest that LOX0O-435 has the potential to be a
valuable therapeutic option for patients with FGFR3-altered cancers, particularly urothelial
carcinoma. Its high selectivity may translate into a more favorable safety profile compared to
less specific FGFR inhibitors.
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Future research will focus on the outcomes of the ongoing and future clinical trials to fully
establish the efficacy and safety of LOXO-435, both as a monotherapy and in combination with
other anti-cancer agents. Further preclinical studies may also explore mechanisms of
resistance to LOX0O-435 and strategies to overcome them. The continued investigation of this
compound will undoubtedly contribute to the growing arsenal of precision medicines in the fight
against cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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